
4-Pyridoxic Acid-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridoxic acid (4-PA) is the terminal catabolite of vitamin B6 metabolism, formed primarily via the oxidation of pyridoxal by hepatic aldehyde oxidase (AOX) . It is excreted in urine and serves as a key biomarker for assessing systemic vitamin B6 status . Structurally, 4-PA features a hydroxymethyl group at position 5, a carboxylic acid group at position 4, and a hydroxyl group at position 3 (Figure 1). Its levels are influenced by vitamin B6 intake, renal function, and metabolic disorders such as diabetes and thromboangiitis obliterans (TAO) . Elevated plasma 4-PA correlates with vascular inflammation and thrombosis risk, making it clinically significant in cardiovascular disease (CVD) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridoxic Acid-d2 involves the replacement of some or all of the hydrogen atoms in 4-pyridoxic acid with deuterium atoms. This can be achieved by using deuterated reagents or by exposing 4-pyridoxic acid to deuterium gas or heavy water. The deuterated form can be characterized by using various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms into the 4-pyridoxic acid molecule.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridoxic Acid-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the stability of the deuterated compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are often carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid .
Scientific Research Applications
Clinical Diagnostics
4-Pyridoxic Acid-d2 is increasingly used as a biomarker in clinical settings to assess vitamin B6 status and related metabolic conditions.
Renal Insufficiency Studies
Research indicates that elevated levels of 4-pyridoxic acid are associated with renal insufficiency. A study involving 17 nonpregnant women, 17 pregnant women, and 16 lactating women demonstrated that the renal clearance of 4-pyridoxic acid was significantly higher than creatinine clearance, suggesting tubular secretion plays a role in its elimination . This finding is critical for understanding vitamin B6 metabolism in patients with impaired renal function.
Group | Renal Clearance (mL/min) |
---|---|
Nonpregnant Women | 232 ± 94 |
Pregnant Women | 337 ± 140 |
Lactating Women | 215 ± 103 |
Cancer Prognosis
In colorectal cancer research, the ratio of pyridoxal 5′-phosphate to 4-pyridoxic acid has been linked to patient survival rates. A cohort study involving 1,286 patients showed that higher levels of pyridoxal 5′-phosphate were associated with improved overall and cancer-specific survival . The study highlights the potential of using these metabolites as prognostic indicators.
Nutritional Studies
This compound serves as a valuable marker for assessing dietary intake and metabolism of vitamin B6.
Vascular Risk Assessment
In patients with type 2 diabetes, the ratio of 4-pyridoxic acid to pyridoxine has been identified as a reliable marker for cardiovascular risk. A study found that patients with high vascular risk had significantly elevated levels of this ratio compared to those with low risk . This suggests that monitoring these metabolites can provide insights into cardiovascular health.
Risk Level | 4-Pyridoxic Acid (nmol/L) | Pyridoxine (nmol/L) | Ratio (4-Pyridoxic Acid/Pyridoxine) |
---|---|---|---|
High | 48.2 ± 63.7 | 2.8 ± 28.4 | 7.0 ± 4.8 |
Low | 31.9 ± 15.0 | 38.1 ± 127.8 | 3.9 ± 3.2 |
Metabolic Disorders Research
The role of this compound extends into research on metabolic disorders, particularly those affecting vitamin B6 metabolism.
Hypophosphatasia
In conditions such as hypophosphatasia, where alkaline phosphatase activity is low, the levels of pyridoxal-5’-phosphate can be high while pyridoxic acid remains normal . This discrepancy can indicate disrupted vitamin B6 metabolism and highlight the importance of monitoring both metabolites in clinical assessments.
Cancer Mortality Studies
A large-scale study involving over 15,000 participants found a linear association between higher levels of 4-pyridoxic acid and increased all-cause and cancer mortality . This underscores the compound's potential utility in epidemiological studies focused on cancer outcomes.
Mechanism of Action
The mechanism of action of 4-Pyridoxic Acid-d2 involves its role as a metabolite of pyridoxine. It is involved in the degradation pathway of pyridoxine, where it is oxidized to 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid by the enzyme 4-pyridoxic acid dehydrogenase . This enzyme is a membrane-bound FAD-dependent enzyme that catalyzes the oxidation reaction, coupling with the reduction of 2,6-dichloroindophenol .
Comparison with Similar Compounds
Vitamin B6 comprises interconvertible compounds: pyridoxine (PN, alcohol form), pyridoxal (PL, aldehyde form), pyridoxamine (PM, amine form), and their phosphorylated derivatives (e.g., pyridoxal 5′-phosphate, PLP). Below is a detailed comparison:
Structural and Metabolic Differences
Functional and Clinical Differences
- Bioavailability: PN and PM require phosphorylation and oxidation to PLP for activation, while 4-PA is non-functional and rapidly excreted . PLP binds irreversibly to albumin, extending its half-life (~20–33 days) compared to 4-PA (hours to days) .
- Clinical Associations :
- 4-PA/PN Ratio : Elevated in type 2 diabetes (T2DM) patients with high cardiovascular risk (AUC = 0.72) due to enhanced PL→4-PA catabolism and reduced PN levels .
- 4-PA/PLP Ratio (PAr Index) : Reflects oxidative stress and AOX activity; linked to nitric oxide dysregulation .
- Renal Impact : Elevated plasma 4-PA indicates renal insufficiency under stable B6 intake .
Transport and Inhibition Profiles
- Inhibited by 4-deoxypyridoxine (a PN analog) but unaffected by 4-PA .
- Drug Interactions: Probenecid (OAT1/3 inhibitor) reduces 4-PA renal excretion, validating its use as an endogenous biomarker for transporter activity .
Key Research Findings
Disease Associations
- Thrombosis: TAO model rats showed disrupted B6 metabolism, with 4-PA accumulation increasing thrombosis risk; SMYAT (a traditional medicine) normalized levels .
- Alcohol Dependence (AD) : Acetaldehyde accelerates PLP→4-PA degradation, exacerbating B6 deficiency and gut dysbiosis .
- Dairy Cow Health : Lower fecal/plasma 4-PA in cows with displaced abomasum linked to systemic inflammation .
Analytical Methods
Biological Activity
4-Pyridoxic Acid-d2 is a deuterated form of 4-pyridoxic acid, a metabolite of vitamin B6 (pyridoxine) that plays a significant role in various biochemical processes within the body. This article explores its biological activity, including its pharmacokinetics, role as a biomarker, and implications in various health conditions.
Overview of 4-Pyridoxic Acid
4-Pyridoxic acid is primarily formed from the catabolism of vitamin B6 and is excreted in urine. It serves as an important marker for assessing vitamin B6 status and metabolism. The biological activity of 4-pyridoxic acid is closely linked to its role in enzymatic reactions and its influence on various physiological processes.
Pharmacokinetics and Metabolism
Recent studies have developed physiologically-based pharmacokinetic (PBPK) models to understand the behavior of 4-pyridoxic acid in the body. These models predict how the compound interacts with renal organic anion transporters (OAT1 and OAT3), which are crucial for drug-drug interactions (DDIs) and for understanding changes in transporter activity due to diseases such as chronic kidney disease (CKD) .
Key Findings from PBPK Models:
- Increased Baseline Concentrations : Elevated levels of 4-pyridoxic acid have been observed after administration of probenecid, a known inhibitor of OAT1/3, indicating its sensitivity as a biomarker for renal function .
- Impact of CKD : Patients with CKD show increased baseline concentrations of 4-pyridoxic acid, suggesting its potential use in monitoring renal health .
Role as a Biomarker
4-Pyridoxic acid has been identified as a critical biomarker for assessing vitamin B6 metabolism and its implications in various health conditions, particularly cardiovascular risk among diabetic patients.
Case Study: Type 2 Diabetes
In a study involving 122 patients with type 2 diabetes, plasma concentrations of 4-pyridoxic acid were significantly higher in individuals with high cardiovascular risk compared to those with low risk. The study highlighted that:
- Plasma Levels : High-risk patients had plasma levels of 48.2 nmol/L compared to 31.9 nmol/L in low-risk patients (p = 0.031).
- Pyridoxine Ratio : The ratio of 4-pyridoxic acid to pyridoxine was also markedly higher in high-risk patients (7.0 vs. 3.9; p < 0.001), indicating a shift in vitamin B6 metabolism under stress conditions .
Implications in Disease Prevention
The relationship between serum levels of vitamin B6 vitamers, including 4-pyridoxic acid, and the risk of diseases such as pancreatic cancer has also been investigated. A nested case-control study found no direct association between serum levels of 4-pyridoxic acid and pancreatic cancer risk; however, high levels of pyridoxal 5'-phosphate were associated with reduced cancer risk .
Summary Table of Findings
Study Focus | Key Findings |
---|---|
PBPK Modeling | Increased PDA levels post-probenecid administration |
Type 2 Diabetes | Higher plasma levels in high-risk patients |
Pancreatic Cancer Risk | No association with PA; protective effect from PLP |
Q & A
Basic Research Questions
Q. What analytical methods are most effective for detecting and quantifying 4-Pyridoxic Acid-d2 in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Fluorescence spectroscopy is also viable, as 4-Pyridoxic Acid exhibits distinct spectral properties (excitation: 320 nm; emission: 430 nm) . For isotopic differentiation, ensure mass transitions account for the +2 Da shift from deuterium. Sample preparation should include acidification to stabilize the compound and avoid enzymatic degradation .
Q. How does this compound participate in vitamin B6 metabolism, and what enzymes regulate its catabolism?
- Methodological Answer : this compound is the terminal metabolite of vitamin B6, formed via aldehyde oxidase I and microbial pyridoxal 4-dehydrogenase. Its further breakdown involves gut microbiota via 4-pyridoxic acid dehydrogenase, producing 3-hydroxy-2-methylpyridine-4,5-dicarboxylate (NAD-dependent) . To study pathway dynamics, use isotopic tracing with deuterated precursors (e.g., pyridoxal-d2) in fecal or urine samples, coupled with NMR to track deuterium incorporation .
Q. What are the critical considerations for preparing this compound standards in experimental workflows?
- Methodological Answer :
- Purity : Verify ≥98% purity via HPLC-UV (retention time: 5.2–5.8 min) and confirm deuteration levels using high-resolution MS .
- Solubility : Dissolve in 0.1 M HCl (pH 2.0) to prevent aggregation. Avoid phosphate buffers, which may chelate the compound .
- Stability : Store at -80°C under argon to minimize oxidation. Monitor degradation via periodic LC-MS analysis .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic and metabolic profiles compared to the non-deuterated form?
- Methodological Answer : Deuterium introduces kinetic isotope effects (KIE), slowing hepatic clearance by ~15% due to reduced C-D bond cleavage rates. To quantify this, conduct paired in vivo studies in rodent models, comparing AUC (area under the curve) for both forms. Use compartmental modeling to adjust for altered enzyme binding affinities (e.g., aldehyde oxidase) .
Q. What experimental strategies resolve contradictions in clinical data regarding 4-Pyridoxic Acid upregulation in both diseased and healthy cohorts?
- Methodological Answer : Contradictions arise from context-dependent pathway activation. For example, in gastric cardia adenocarcinoma (GCA), both patients and controls show upregulated 4-Pyridoxic Acid due to compensatory vitamin B6 metabolism . To dissect this:
- Normalization : Use the PAr index (ratio of 4-Pyridoxic Acid to pyridoxal 5'-phosphate + pyridoxal) to adjust for total B6 status .
- Multi-omics Integration : Combine metabolomics with transcriptomic data (e.g., ALDH gene expression) to identify regulatory drivers .
Q. How can fluorescence lifetime imaging (FLIM) leverage this compound’s photophysical properties to study protein dynamics?
- Methodological Answer : Covalently conjugate this compound to proteins via amide linkages. Its fluorescence lifetime (8–9.6 ns) and phosphorescence (0.6–2.2 ms) enable dual-time-scale analysis:
- Nanosecond dynamics : Probe local conformational changes using time-resolved fluorescence anisotropy .
- Millisecond motions : Measure oxygen-sensitive phosphorescence to map macromolecular rigidity in hypoxic environments .
Q. Guidance for Research Design
- Hypothesis Testing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions. Example: "Does this compound accumulation reflect dysregulated B6 metabolism in chronic inflammation?" .
- Data Validation : Include internal standards (e.g., 4-Pyridoxic Acid-¹³C) to correct for matrix effects in LC-MS .
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
5-[dideuterio(hydroxy)methyl]-3-hydroxy-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13)/i3D2 |
InChI Key |
HXACOUQIXZGNBF-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CN=C(C(=C1C(=O)O)O)C)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.